

Spectroscopic Profile of (5-Aminopyridin-3-yl)methanol: A Technical Guide

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Compound of Interest

Compound Name: (5-Aminopyridin-3-yl)methanol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of **(5-Aminopyridin-3-yl)methanol**, a key building block in medicinal chemistry and materials science. While comprehensive experimental spectra for this specific compound are not readily available in the public domain, this document outlines the expected spectroscopic data based on the analysis of its structural features and comparison with analogous compounds. Furthermore, it details the standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Chemical Structure and Properties

- IUPAC Name: **(5-Aminopyridin-3-yl)methanol**
- Synonyms: 3-Amino-5-(hydroxymethyl)pyridine, 5-Amino-3-pyridinemethanol
- CAS Number: 443649-18-1
- Molecular Formula: $C_6H_8N_2O$
- Molecular Weight: 124.14 g/mol

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from NMR, IR, and MS analyses of **(5-Aminopyridin-3-yl)methanol**. These values are predicted based on established principles of spectroscopy and data from structurally similar aminopyridine derivatives.

Table 1: Expected ^1H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.0 - 8.2	s	1H	H-2 (Pyridine)
~7.8 - 8.0	s	1H	H-6 (Pyridine)
~7.0 - 7.2	t	1H	H-4 (Pyridine)
~5.0 - 5.5	br s	2H	-NH ₂
~4.5 - 4.7	s	2H	-CH ₂ OH
~3.5 - 4.0	br s	1H	-OH

Solvent: DMSO-d₆

Table 2: Expected ^{13}C NMR Data

Chemical Shift (δ) ppm	Assignment
~150 - 155	C-5 (C-NH ₂)
~140 - 145	C-2
~135 - 140	C-6
~130 - 135	C-3 (C-CH ₂ OH)
~120 - 125	C-4
~60 - 65	-CH ₂ OH

Solvent: DMSO-d₆

Table 3: Expected IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3200	Strong, Broad	O-H stretch (alcohol), N-H stretch (amine)
3100 - 3000	Medium	C-H stretch (aromatic)
2950 - 2850	Medium	C-H stretch (aliphatic)
1620 - 1580	Strong	C=C/C=N stretch (pyridine ring), N-H bend
1480 - 1400	Medium	C-C stretch (aromatic)
1300 - 1200	Medium	C-N stretch (aromatic amine)
1050 - 1000	Strong	C-O stretch (primary alcohol)

Sample Preparation: KBr pellet or ATR

Table 4: Expected Mass Spectrometry Data

m/z	Ion
124	[M] ⁺ (Molecular Ion)
125	[M+H] ⁺ (Protonated Molecule)
107	[M-NH ₃] ⁺
93	[M-CH ₂ OH] ⁺

Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of protons and carbons in the molecule.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

- Weigh approximately 5-10 mg of **(5-Aminopyridin-3-yl)methanol**.
- Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$, or D_2O).
- Transfer the solution to a 5 mm NMR tube.
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

1H NMR Acquisition:

- Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
- Spectral Width: 12-16 ppm.
- Number of Scans: 16-64, depending on sample concentration.
- Relaxation Delay: 1-5 seconds.
- Temperature: 298 K.

^{13}C NMR Acquisition:

- Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
- Spectral Width: 200-240 ppm.
- Number of Scans: 1024 or more, as ^{13}C has a low natural abundance.
- Relaxation Delay: 2-5 seconds.
- Temperature: 298 K.

Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shift scale to the reference signal (TMS at 0 ppm or residual solvent peak).
- Integrate the peaks in the ^1H NMR spectrum.
- Analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
- Record a background spectrum of the empty ATR accessory.
- Place a small amount of the solid **(5-Aminopyridin-3-yl)methanol** sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Acquire the sample spectrum.

Data Acquisition:

- Spectral Range: $4000\text{-}400\text{ cm}^{-1}$.
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.

Data Processing:

- The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.
- Identify and label the major absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, for example, a quadrupole or time-of-flight (TOF) analyzer, with an appropriate ion source (e.g., ESI or EI).

Sample Preparation (Electrospray Ionization - ESI):

- Prepare a dilute solution of **(5-Aminopyridin-3-yl)methanol** (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Further dilute this stock solution to a final concentration of 1-10 µg/mL in a solvent mixture compatible with ESI (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).
- Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Data Acquisition (ESI-MS):

- Ionization Mode: Positive ion mode is typically used for amines to observe the $[M+H]^+$ ion.
- Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-300).
- Capillary Voltage: 3-5 kV.
- Nebulizing Gas Flow: Set according to instrument specifications.

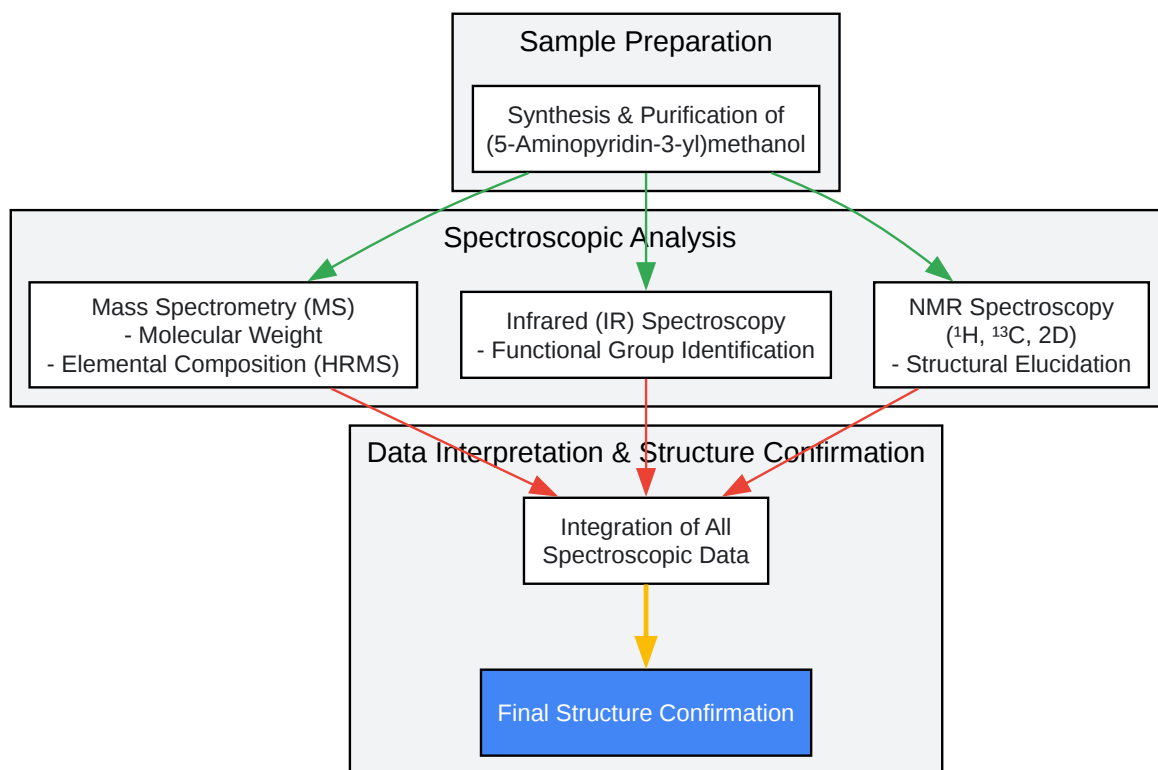
- Drying Gas Temperature: 200-350 °C.

Data Processing:

- Analyze the resulting mass spectrum to identify the molecular ion peak ($[M]^+$ or $[M+H]^+$).
- Identify any significant fragment ions and propose fragmentation pathways.
- For high-resolution mass spectrometry (HRMS), the exact mass can be used to confirm the elemental composition.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a novel chemical entity like **(5-Aminopyridin-3-yl)methanol**.



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Caption: Workflow for Spectroscopic Analysis.

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